molecular formula C12H12N2O B13119273 (2-(o-Tolyl)pyrimidin-5-yl)methanol

(2-(o-Tolyl)pyrimidin-5-yl)methanol

Cat. No.: B13119273
M. Wt: 200.24 g/mol
InChI Key: SCWZYANVFFMMHV-UHFFFAOYSA-N
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Description

(2-(o-Tolyl)pyrimidin-5-yl)methanol: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound features a pyrimidine ring substituted with a tolyl group at the 2-position and a methanol group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(o-Tolyl)pyrimidin-5-yl)methanol typically involves the reaction of appropriate pyrimidine derivatives with tolyl and methanol substituents. One common method involves the use of 2-amino-4-chloropyrimidine as a starting material. This compound can be reacted with o-tolylboronic acid in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(o-Tolyl)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of (2-(o-Tolyl)pyrimidin-5-yl)aldehyde or (2-(o-Tolyl)pyrimidin-5-yl)carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

(2-(o-Tolyl)pyrimidin-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(o-Tolyl)pyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: A precursor in the synthesis of (2-(o-Tolyl)pyrimidin-5-yl)methanol.

    2-(p-Tolyl)pyrimidin-5-yl)methanol: A structural isomer with the tolyl group at the para position.

    2-(o-Tolyl)pyrimidin-4-yl)methanol: A structural isomer with the methanol group at the 4-position.

Uniqueness

This compound is unique due to the specific positioning of the tolyl and methanol groups on the pyrimidine ring

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[2-(2-methylphenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-7,15H,8H2,1H3

InChI Key

SCWZYANVFFMMHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)CO

Origin of Product

United States

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